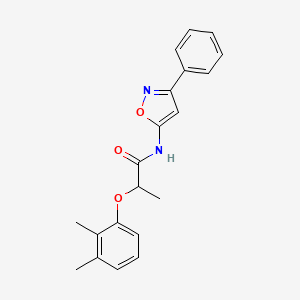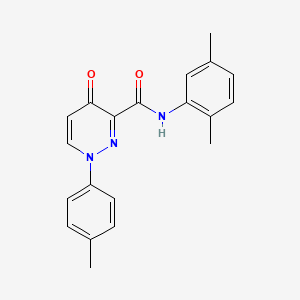![molecular formula C20H24N2O2 B11380493 2-[(3-methoxyphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11380493.png)
2-[(3-methoxyphenoxy)methyl]-1-pentyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methoxyphenoxy group, and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenol with formaldehyde to produce 3-methoxybenzaldehyde. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
科学的研究の応用
2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
作用機序
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in both research and therapeutic applications .
類似化合物との比較
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a methoxyphenyl group but has a different core structure.
2-[(3-Methoxyphenoxy)methyl]oxirane: Similar in having a methoxyphenoxy group, but with an oxirane ring instead of a benzodiazole.
Uniqueness
2-[(3-METHOXYPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a methoxyphenoxy group and a pentyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[(3-methoxyphenoxy)methyl]-1-pentylbenzimidazole |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-7-13-22-19-12-6-5-11-18(19)21-20(22)15-24-17-10-8-9-16(14-17)23-2/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 |
InChIキー |
DRAYXKCQZMSTLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11380411.png)
![3-(2-ethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11380415.png)
![1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11380419.png)
![Methyl 4-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11380428.png)
![ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11380445.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11380458.png)
![3-(4-Chlorophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11380460.png)

![7-(2-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11380471.png)
![7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11380479.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11380486.png)
![N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380487.png)
![1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380495.png)
